molecular formula C15H17N3O B11120908 N-(2,6-diethylphenyl)pyrazine-2-carboxamide

N-(2,6-diethylphenyl)pyrazine-2-carboxamide

Cat. No.: B11120908
M. Wt: 255.31 g/mol
InChI Key: YAQQCDDCQYDJLQ-UHFFFAOYSA-N
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Description

N-(2,6-diethylphenyl)pyrazine-2-carboxamide is a chemical compound with the molecular formula C15H17N3O. It is a derivative of pyrazine, a heterocyclic aromatic organic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-diethylphenyl)pyrazine-2-carboxamide typically involves the reaction of pyrazine-2-carboxylic acid with 2,6-diethylaniline in the presence of a coupling agent. One common method involves the use of thionyl chloride to convert pyrazine-2-carboxylic acid to its corresponding acyl chloride, which then reacts with 2,6-diethylaniline to form the desired carboxamide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(2,6-diethylphenyl)pyrazine-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2,6-diethylphenyl)pyrazine-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2,6-diethylphenyl)pyrazine-2-carboxamide involves its interaction with specific molecular targets. In the case of its potential anti-tubercular activity, the compound is believed to inhibit the synthesis of mycolic acids, essential components of the mycobacterial cell wall. This inhibition disrupts the integrity of the cell wall, leading to the death of the bacteria .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,6-diethylphenyl)pyrazine-2-carboxamide is unique due to its specific substitution pattern on the aromatic ring, which can influence its biological activity and chemical reactivity. This uniqueness makes it a valuable compound for further research and development in various scientific fields .

Properties

Molecular Formula

C15H17N3O

Molecular Weight

255.31 g/mol

IUPAC Name

N-(2,6-diethylphenyl)pyrazine-2-carboxamide

InChI

InChI=1S/C15H17N3O/c1-3-11-6-5-7-12(4-2)14(11)18-15(19)13-10-16-8-9-17-13/h5-10H,3-4H2,1-2H3,(H,18,19)

InChI Key

YAQQCDDCQYDJLQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=CC=C1)CC)NC(=O)C2=NC=CN=C2

Origin of Product

United States

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